15-Hydroxy-10-deoxoartemisinin is a derivative of 10-deoxoartemisinin, which itself is a semisynthetic compound derived from artemisinin, a well-known antimalarial drug. The structural modification of 10-deoxoartemisinin to produce 15-hydroxy-10-deoxoartemisinin enhances its biological activity, particularly its antimalarial properties. This compound has garnered attention for its potential therapeutic applications in treating malaria and other diseases.
15-Hydroxy-10-deoxoartemisinin is primarily synthesized through microbial transformation processes involving fungi such as Aspergillus niger. This transformation results in the hydroxylation of 10-deoxoartemisinin, leading to the formation of the target compound. The synthesis can also be achieved through chemical methods, although microbial processes are often favored for their efficiency and environmental benefits .
15-Hydroxy-10-deoxoartemisinin belongs to the class of sesquiterpene lactones and is categorized under artemisinin derivatives. These compounds are structurally characterized by a unique peroxide bridge, which is crucial for their biological activity against malaria parasites.
The synthesis of 15-hydroxy-10-deoxoartemisinin typically involves the following steps:
The transformation process can yield varying percentages of 15-hydroxy-10-deoxoartemisinin depending on factors such as substrate concentration, incubation time, and specific strains of fungi used. For instance, one study reported a yield of approximately 26% for the target compound after 14 days of fermentation .
The molecular formula for 15-hydroxy-10-deoxoartemisinin is . The compound features a hydroxyl group (-OH) at the 15th carbon position, which differentiates it from its precursor, 10-deoxoartemisinin.
15-Hydroxy-10-deoxoartemisinin can undergo various chemical reactions typical of hydroxylated compounds:
Mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to analyze the structure and confirm the identity of synthesized compounds and their metabolites .
The antimalarial action of 15-hydroxy-10-deoxoartemisinin is primarily attributed to its ability to generate reactive oxygen species upon interaction with heme in malaria parasites. This leads to oxidative stress within the parasite cells, ultimately resulting in cell death.
The half-maximal inhibitory concentration (IC50) values for this compound against Plasmodium falciparum have shown promising results, indicating effective antimalarial activity comparable to that of other artemisinin derivatives .
15-Hydroxy-10-deoxoartemisinin has significant potential in medicinal chemistry and pharmacology:
Aspergillus niger (strain ATCC 16404) demonstrates remarkable efficiency in the regioselective hydroxylation of 10-deoxoartemisinin, a non-peroxidic sesquiterpene lactone. Under standardized fermentation conditions (28°C, pH 6.5, 14-day incubation), this fungus metabolizes 500 mg·L⁻¹ of 10-deoxoartemisinin to yield two principal hydroxylated derivatives: 15-hydroxy-10-deoxoartemisinin (26% yield) and 7β-hydroxy-10-deoxoartemisinin (69% yield) [1] [4]. The structural identification of these metabolites was confirmed through LC-HRMS and NMR analyses, revealing hydroxylation at the C-15 (primary allylic carbon) and C-7 (tertiary carbon) positions, respectively. This biotransformation represents a preparative route to C-15 hydroxylated artemisinin derivatives that are synthetically challenging to produce via conventional chemistry due to the need for complex protecting group strategies [1]. The significant yield disparity between the two metabolites suggests inherent regioselectivity in the fungal enzyme system, favoring C-7 hydroxylation while still enabling substantial C-15 modification.
Table 1: Metabolite Profile of 10-Deoxoartemisinin Biotransformation by A. niger
Substrate | Product Metabolite | Position Modified | Average Yield (%) |
---|---|---|---|
10-Deoxoartemisinin | 7β-Hydroxy-10-deoxoartemisinin | C-7 | 69 |
10-Deoxoartemisinin | 15-Hydroxy-10-deoxoartemisinin | C-15 | 26 |
While Aspergillus niger serves as a robust biocatalyst for 10-deoxoartemisinin hydroxylation, Cunninghamella species exhibit divergent regioselectivity patterns when transforming artemisinin core structures. Cunninghamella elegans (CICC 40250) preferentially hydroxylates dihydroartemisinin at the C-7β position to form 7β-hydroxydihydroartemisinin, achieving an isolated yield of 15-20% [7]. Notably, this metabolite demonstrated significant antimalarial activity (IC₅₀: 133 nM against Plasmodium falciparum 3D7), indicating retention of bioactivity despite structural modification. In contrast, Cunninghamella echinulata converts artemisinin primarily to 10β-hydroxyartemisinin (50% yield), while C. elegans produces 9β-hydroxy-11α-artemisinin as a minor metabolite (6% yield) alongside 9β-hydroxydihydroartemisinin (6.5%) [3]. These variations highlight species-dependent catalytic preferences:
Table 2: Comparative Fungal Hydroxylation Efficiency
Fungal Species | Artemisinin Substrate | Primary Metabolite | Yield (%) | Regioselectivity |
---|---|---|---|---|
Aspergillus niger | 10-Deoxoartemisinin | 15-Hydroxy-10-deoxoartemisinin | 26 | C-15 allylic hydroxylation |
Cunninghamella elegans | Dihydroartemisinin | 7β-Hydroxydihydroartemisinin | 15-20 | C-7β hydroxylation |
Cunninghamella echinulata | Artemisinin | 10β-Hydroxyartemisinin | 50 | C-10 hydroxylation |
Aspergillus niger | Artemisinin | 9β-Hydroxyartemisinin | 19 | C-9 hydroxylation |
C-15 hydroxylation in artemisinin derivatives proceeds primarily via cytochrome P450 monooxygenases (CYPs) in filamentous fungi, with supporting roles from dehydrogenases and methyltransferases. In Aspergillus niger, a membrane-bound CYP450 enzyme catalyzes the stereospecific insertion of oxygen at C-15 of 10-deoxoartemisinin, utilizing NADPH as a cofactor and molecular oxygen as the oxidant [6]. This enzymatic step generates an unstable hemiketal intermediate that undergoes spontaneous dehydration to form the stable 15-hydroxy derivative. The reaction exhibits Michaelis-Menten kinetics with an apparent Kₘ of 85 µM for 10-deoxoartemisinin, indicating moderate substrate affinity [6].
Recent studies reveal that A. niger CICC 2487 can also catalyze unexpected ring rearrangements of artemisinin via a non-hydroxylation pathway. This involves:
Maximizing 15-hydroxy-10-deoxoartemisinin production requires precise optimization of Aspergillus niger fermentation parameters. Key determinants include:
Response Surface Methodology (RSM) optimization for A. niger-mediated transformations of related substrates (e.g., Artemisia polysaccharides) identifies additional leverage points: 5% inoculum size, 2-day growth phase, and 4% substrate loading maximize product formation [2]. Implementing fed-batch strategies with 10-deoxoartemisinin feeding at 96-hour intervals could potentially increase total hydroxy metabolite yield by 1.8-fold by mitigating substrate inhibition [4].
Table 3: Optimized Fermentation Parameters for Hydroxylation Reactions
Parameter | Optimal Range | Impact on Yield | Physiological Rationale |
---|---|---|---|
Temperature | 28 ± 0.5°C | 35-40% reduction outside range | Enzyme kinetics & membrane fluidity |
pH | 6.5 ± 0.2 | 50% reduction at pH 7.5 | CYP450 protonation state |
Substrate Concentration | 500 mg·L⁻¹ | 60% reduction at 750 mg·L⁻¹ | Substrate inhibition thresholds |
Dissolved Oxygen | >30% saturation | 70% reduction at <15% | CYP450 oxygen requirement |
Fermentation Duration | 14 days | 45% reduction at 10 days | Biotransformation kinetics |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3